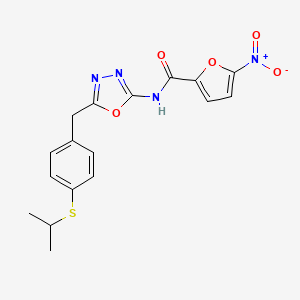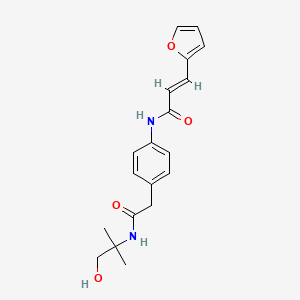![molecular formula C18H20N4OS B2937956 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097923-90-3](/img/structure/B2937956.png)
2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzodiazole ring, a thiophene ring, and a pyrrolidine ring. Benzodiazole is a heterocyclic aromatic organic compound and is a colorless solid. Thiophene is a heterocyclic compound with the formula C4H4S, and pyrrolidine is an organic compound with the formula (CH2)4NH .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the benzodiazole and thiophene rings. The pyrrolidine ring could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the amide functional group. It could potentially undergo electrophilic aromatic substitution or nucleophilic addition reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of the benzodiazole and thiophene rings could increase its stability and make it more hydrophobic .Applications De Recherche Scientifique
Antitumor Activities
- Synthetic Pathways for Novel Compounds : Research on similar compounds has focused on synthesizing novel derivatives with potential antitumor activities. For instance, studies have investigated the synthesis of various heterocycles, such as pyrroles, pyridines, and thiophenes, incorporating thiadiazole moieties, demonstrating the compounds' insecticidal and antimicrobial potential against specific targets like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Furthermore, derivatives of benzothiazole, a structural analog, have been synthesized for antitumor evaluation, highlighting the compound's importance in cancer research (Albratty et al., 2017).
Receptor Interactions
- Peripheral Benzodiazepine Receptors (PBR) : Some derivatives have been identified as high-affinity and selective ligands for PBR, crucial for imaging and diagnostic purposes in neurology and oncology. Such research underscores the potential of these compounds in developing diagnostic tools or therapeutic agents targeting specific receptors (Katsifis et al., 2000).
Synthetic Methodologies
- Development of Novel Synthetic Routes : The exploration into the synthesis of heterocyclic compounds continues to be a significant area of research, providing novel methodologies for creating compounds with potential biological activities. For instance, studies on the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides showcase innovative approaches to crafting new molecular structures with potential pharmacological applications (Obydennov et al., 2017).
Mécanisme D'action
Target of Action
The compound contains a benzodiazole moiety, which is a common structural component in many pharmaceutical drugs . Benzodiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific target would depend on the exact nature of the compound and its intended use.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-18(11-22-13-19-16-3-1-2-4-17(16)22)20-15-5-7-21(10-15)9-14-6-8-24-12-14/h1-4,6,8,12-13,15H,5,7,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJROGQGYMGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C32)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)
![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)



